2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
The compound “2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” is a chemical compound with the molecular formula C26H23N5O3S2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a 4-methoxyphenyl group, a 2-oxobenzo[d]thiazol-3(2H)-yl group, and a 4H-1,2,4-triazol-3-yl group . The average mass of the molecule is 517.622 Da, and the mono-isotopic mass is 517.124207 Da .Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated derivatives closely related to the compound of interest for their antimicrobial activities. For instance, compounds synthesized with the thiazolidin-4-one derivative framework demonstrated significant in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). These activities highlight the potential of such compounds, including the one of interest, in developing new antimicrobial agents.
Anticancer Applications
Research into the anticancer properties of related compounds, especially those incorporating thiazole and thiadiazole derivatives, has shown promising results. For example, certain thiazole derivatives have been synthesized and evaluated for their selective cytotoxicity against cancer cell lines, including A549 human lung adenocarcinoma cells, demonstrating high selectivity and significant apoptosis-inducing ability (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). These findings suggest the compound may also possess similar anticancer activities, warranting further investigation.
Future Directions
Considering the presence of bioactive 4-hydroxy-1-methylquinolin-2 (1H)-one and aminobenzothiazole moiety in the entire newly synthesized product, it is expected that these molecules will find applications in organic and medicinal chemistry . This suggests potential future directions for research and development involving this compound.
properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-27-13-8-6-12(7-9-13)24-17(21-22-18(24)28-11-16(20)25)10-23-14-4-2-3-5-15(14)29-19(23)26/h2-9H,10-11H2,1H3,(H2,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFQAWWBGAOVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(4-Methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
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